5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine chemical properties
5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
Executive Summary: This document provides a comprehensive technical overview of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the benzoxazine family, this molecule serves as a valuable scaffold and building block for synthesizing complex, biologically active agents. This guide details its core physicochemical properties, predictive spectroscopic signature, common synthetic strategies, and key applications, with a focus on providing actionable insights for researchers and drug development professionals. We will explore the causality behind its chemical behavior and present validated protocols for its synthesis and characterization.
Molecular Identity and Physicochemical Properties
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is characterized by a fused benzene and oxazine ring system, with a methoxy group substituent at the 5-position of the aromatic ring. This substitution pattern is critical as it significantly influences the molecule's electronic properties, solubility, and interaction with biological targets compared to other isomers.
Caption: Chemical structure of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.
The core properties of this compound are summarized in the table below. Its molecular weight and formula are fundamental for all stoichiometric calculations in synthesis and analysis. It is classified as a key building block in modern medicinal chemistry, particularly for the construction of protein degraders[3].
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | - |
| CAS Number | 1058704-69-0 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Product Family | Protein Degrader Building Blocks | [3] |
| Purity (Typical) | ≥95% | [3] |
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific isomer is scarce, a robust predictive analysis can be performed based on the known spectral data of its isomers and related benzoxazine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule. The electron-donating methoxy group and the nitrogen atom will significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Causality |
| Aromatic | ~6.8 - 7.2 | m | 3H, Ar-H | The protons on the benzene ring. The methoxy and amine/ether groups cause complex splitting patterns. |
| Methylene | ~4.3 | t | 2H, O-CH₂ | Adjacent to the electron-withdrawing oxygen atom, resulting in a downfield shift. |
| Methylene | ~3.5 | t | 2H, N-CH₂ | Adjacent to the nitrogen atom. |
| Methoxy | ~3.8 | s | 3H, O-CH₃ | Typical shift for an aryl methyl ether. |
| Amine | ~3.7 (variable) | br s | 1H, N-H | Broad signal, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Predicted δ (ppm) | Assignment | Causality |
| Aromatic | ~150 | Ar-C-O (Methoxy) | Quaternary carbon attached to the electronegative methoxy oxygen. |
| Aromatic | ~140 | Ar-C-O (Ring) | Quaternary carbon attached to the ring oxygen. |
| Aromatic | ~135 | Ar-C-N | Quaternary carbon attached to the ring nitrogen. |
| Aromatic | ~110-120 | Ar-C-H | Aromatic carbons bearing protons. |
| Methylene | ~65 | O-CH₂ | Aliphatic carbon bonded to oxygen. |
| Methylene | ~45 | N-CH₂ | Aliphatic carbon bonded to nitrogen. |
| Methoxy | ~55 | O-CH₃ | Carbon of the electron-donating methoxy group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a minimum frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45 degree pulse width, a relaxation delay of 2 seconds, and co-addition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
Predicted Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine |
| ~3050-3000 | Medium | C-H Stretch | Aromatic |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1600, ~1500 | Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl Ether |
| ~1100 | Strong | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering structural clues.
-
Expected Molecular Ion (M⁺): m/z = 165.0789 (for C₉H₁₁NO₂). High-resolution mass spectrometry (HRMS) is crucial to distinguish this from other compounds with the same nominal mass.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (M-31) or cleavage within the oxazine ring.
Synthesis and Reactivity
The synthesis of the 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a well-established area of organic chemistry, with several robust methods available.
General Synthetic Strategy
A highly efficient and common approach involves the intramolecular cyclization of a suitable precursor. One state-of-the-art method is the copper-catalyzed O-arylation of a β-amino alcohol, which proceeds under mild conditions and avoids the need for protecting groups on the nitrogen atom, simplifying the overall process.[2] Another powerful method involves the Lewis acid-catalyzed ring-opening of an activated aziridine with a halophenol, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[5]
Caption: A plausible two-step synthetic workflow for the target compound.
Exemplary Synthesis Protocol
This protocol is a representative method adapted from general procedures for benzoxazine synthesis.[5][6]
-
Step A: Synthesis of 2-((2-hydroxy-5-methoxyphenyl)amino)ethanol:
-
To a solution of 2-amino-4-methoxyphenol (1 equiv.) in ethanol, add 2-bromoethanol (1.1 equiv.) and potassium carbonate (2.5 equiv.).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield the amino alcohol intermediate.
-
-
Step B: Intramolecular Cyclization:
-
Dissolve the intermediate from Step A (1 equiv.) in a suitable solvent such as toluene or DMF.
-
Add a copper(I) catalyst, such as CuI (0.1 equiv.), and a ligand, like L-proline (0.2 equiv.), along with a base (e.g., K₂CO₃, 2 equiv.).
-
Heat the reaction mixture at 100-120 °C for 24 hours under an inert atmosphere (Nitrogen or Argon).
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, by column chromatography to achieve high purity.
-
Chemical Reactivity
-
Aromatic Ring: The benzene ring is electron-rich due to the strong electron-donating effects of both the ether oxygen and the methoxy group. This makes it highly activated towards electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions).[2]
-
Nitrogen Atom: The secondary amine in the oxazine ring is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation to introduce diverse functional groups, a key strategy in drug development.[2]
Applications in Research and Drug Development
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is ideal for presenting substituents in defined vectors to interact with biological targets.
-
Neuroscience Research: Derivatives of this scaffold have been extensively designed and synthesized as potent antagonists for the serotonin 5-HT₆ receptor.[2][7] Many of these compounds exhibit subnanomolar affinities and demonstrate good brain penetration, making them promising candidates for treating cognitive disorders.[7]
-
Oncology: The benzoxazine core has been incorporated into novel anticancer agents.[2] For example, benzimidazole-tethered benzoxazines have been synthesized and shown to have potent in-vitro activity against breast cancer cell lines like MCF-7 and MDA-MB-231.[8]
-
Protein Degradation: The specific 5-methoxy isomer is listed as a building block for protein degraders, a cutting-edge therapeutic modality.[3] These molecules function by linking a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the 5-methoxy isomer is not widely available, data from closely related isomers provides a strong basis for safe handling procedures.
-
Hazard Identification: Based on related compounds, 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine should be handled as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10][11]
-
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is a heterocyclic compound with significant and expanding utility in the fields of chemical biology and drug discovery. Its well-defined structure, predictable chemical reactivity, and the proven biological activity of its derivatives make it a high-value scaffold for modern research. A thorough understanding of its chemical properties, spectroscopic signatures, and synthetic methodologies, as outlined in this guide, is essential for any scientist looking to leverage this powerful molecular framework for the development of novel therapeutics and chemical probes.
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5-Methoxy-3, 4-dihydro-2H-benzo[b][1][2]oxazine, min 95%, 50 mg. (URL: )
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3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol - Benchchem. (URL: )
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7-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine - Sigma-Aldrich. (URL: )
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3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists - PubMed. (URL: )
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Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][9] oxazines as anticancer agents - PubMed. (URL: )
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